
(R)-(1-aminopropyl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-(1-aminopropyl)boronic acid is an organic compound that belongs to the class of boronic acids These compounds are characterized by the presence of a boron atom bonded to an alkyl or aryl group and two hydroxyl groups ®-(1-aminopropyl)boronic acid is particularly notable for its chiral center, which imparts specific stereochemical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-(1-aminopropyl)boronic acid typically involves the use of chiral starting materials to ensure the desired stereochemistry. One common method involves the reaction of a chiral amine with a boronic ester. The reaction conditions often include the use of a solvent such as tetrahydrofuran (THF) and a catalyst to facilitate the formation of the boronic acid derivative .
Industrial Production Methods
Industrial production of ®-(1-aminopropyl)boronic acid may involve more scalable methods, such as the use of continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems can also enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
®-(1-aminopropyl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the conversion of the boronic acid to a boronate ester or boronic anhydride.
Reduction: Reduction reactions can convert the boronic acid to a borane derivative.
Substitution: The amino group in ®-(1-aminopropyl)boronic acid can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions often involve mild temperatures and neutral to slightly acidic pH .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield boronate esters, while reduction can produce borane derivatives. Substitution reactions can lead to the formation of various substituted boronic acid derivatives .
Wissenschaftliche Forschungsanwendungen
®-(1-aminopropyl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in Suzuki-Miyaura cross-coupling reactions.
Biology: The compound is employed in the development of enzyme inhibitors and as a probe for studying biological processes involving boron.
Medicine: ®-(1-aminopropyl)boronic acid is investigated for its potential use in drug development, particularly in the design of protease inhibitors.
Industry: It is utilized in the production of advanced materials and as a catalyst in various industrial processes
Wirkmechanismus
The mechanism of action of ®-(1-aminopropyl)boronic acid involves its interaction with specific molecular targets. In biological systems, the compound can form reversible covalent bonds with diols and other nucleophilic groups. This interaction can inhibit the activity of enzymes that rely on these functional groups, thereby modulating various biochemical pathways. The boron atom in the compound plays a crucial role in these interactions, acting as a Lewis acid to facilitate the formation of covalent bonds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylboronic acid: Similar in structure but lacks the chiral center and amino group.
Methylboronic acid: A simpler boronic acid with a methyl group instead of an aminopropyl group.
(S)-(1-aminopropyl)boronic acid: The enantiomer of ®-(1-aminopropyl)boronic acid, with opposite stereochemistry.
Uniqueness
®-(1-aminopropyl)boronic acid is unique due to its chiral center and the presence of an amino group. These features impart specific stereochemical properties and reactivity that are not observed in simpler boronic acids. The compound’s ability to form reversible covalent bonds with biological molecules makes it particularly valuable in medicinal chemistry and biochemistry .
Eigenschaften
Molekularformel |
C3H10BNO2 |
|---|---|
Molekulargewicht |
102.93 g/mol |
IUPAC-Name |
1-aminopropylboronic acid |
InChI |
InChI=1S/C3H10BNO2/c1-2-3(5)4(6)7/h3,6-7H,2,5H2,1H3 |
InChI-Schlüssel |
JFEHBKFDKBNKAT-UHFFFAOYSA-N |
Kanonische SMILES |
B(C(CC)N)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(2-Carbamothioylhydrazinylidene)methyl]-N,N-dimethylbenzamide](/img/structure/B14062692.png)
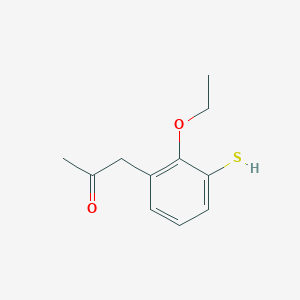
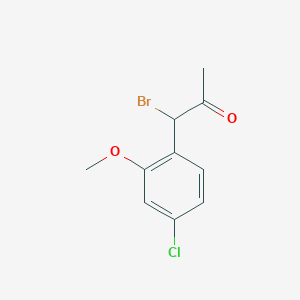
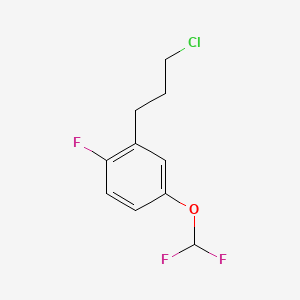
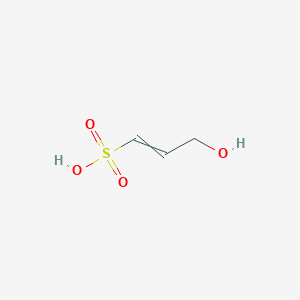
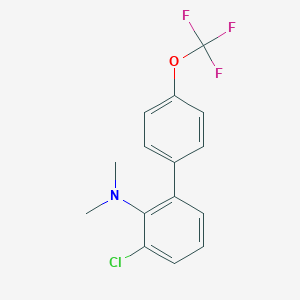

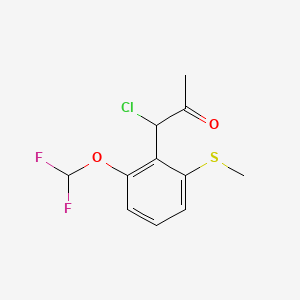
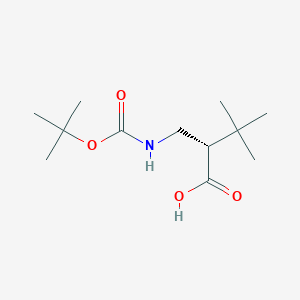
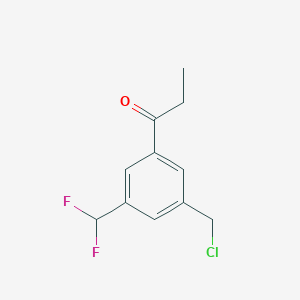
![2-(4'-Methoxy-1,2,3,6-tetrahydro-[1,1'-biphenyl]-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14062768.png)
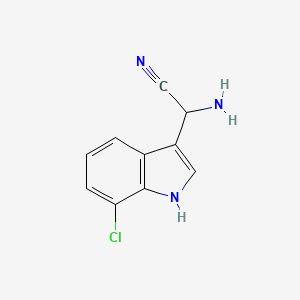
![2-Fluoro-6-[4-(methylaminomethyl)phenyl]-3,10-diazatricyclo[6.4.1.04,13]trideca-1(12),2,4(13)-trien-11-one;phosphoric acid](/img/structure/B14062776.png)
![Methyl 8-methoxy-5,6-dihydro-4H-benzo[3,4]cyclohepta[1,2-d]isoxazole-3-carboxylate](/img/structure/B14062777.png)
